8-Bromo-7-methylquinazoline-2,4-diol
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Overview
Description
8-Bromo-7-methylquinazoline-2,4-diol is a derivative of quinazoline, a nitrogen-containing heterocyclic compound Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-methylquinazoline-2,4-diol typically involves the bromination of 7-methylquinazoline-2,4-diol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-7-methylquinazoline-2,4-diol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
8-Bromo-7-methylquinazoline-2,4-diol has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 8-Bromo-7-methylquinazoline-2,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and methyl groups enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .
Comparison with Similar Compounds
7-Methylquinazoline-2,4-diol: Lacks the bromine atom, resulting in different chemical and biological properties.
8-Chloro-7-methylquinazoline-2,4-diol: Similar structure but with chlorine instead of bromine, leading to variations in reactivity and biological activity.
8-Bromoquinazoline-2,4-diol: Lacks the methyl group, affecting its overall properties.
Uniqueness: 8-Bromo-7-methylquinazoline-2,4-diol is unique due to the combined presence of bromine and methyl groups, which confer distinct chemical reactivity and enhanced biological activities compared to its analogs .
Properties
Molecular Formula |
C9H7BrN2O2 |
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Molecular Weight |
255.07 g/mol |
IUPAC Name |
8-bromo-7-methyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C9H7BrN2O2/c1-4-2-3-5-7(6(4)10)11-9(14)12-8(5)13/h2-3H,1H3,(H2,11,12,13,14) |
InChI Key |
LIERAYXIBXETOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)NC(=O)N2)Br |
Origin of Product |
United States |
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